(E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide

Catalog No.
S2709640
CAS No.
1802163-17-2
M.F
C12H10N4O
M. Wt
226.239
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydr...

CAS Number

1802163-17-2

Product Name

(E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide

IUPAC Name

2-cyano-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

Molecular Formula

C12H10N4O

Molecular Weight

226.239

InChI

InChI=1S/C12H10N4O/c13-6-5-12(17)16-15-8-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5H2,(H,16,17)/b15-8+

InChI Key

NDKPKOACXIITRW-OVCLIPMQSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CC#N

Solubility

not available

(E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide is a compound characterized by its unique structural features, including an indole moiety and a cyanoacetohydrazide functional group. This compound is part of a larger class of hydrazone derivatives, which are known for their diverse biological activities. The indole structure is significant in medicinal chemistry due to its presence in many bioactive compounds, while the cyanoacetohydrazide group enhances its potential reactivity and biological interactions.

, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form new hydrazone derivatives.
  • Cyclization: This compound can participate in cyclization reactions to form heterocyclic compounds, which may exhibit enhanced biological properties.
  • Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions contribute to the synthesis of derivatives that may possess improved pharmacological profiles.

(E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide has shown promising biological activities:

  • Anti-inflammatory Properties: Research indicates that this compound exhibits anti-inflammatory effects by modulating key inflammatory pathways, particularly through interactions with inducible nitric oxide synthase and nuclear factor kappa-light-chain-enhancer of activated B cells pathways .
  • Anticancer Potential: Preliminary studies suggest that derivatives of this compound may possess anticancer activity, making it a candidate for further investigation in oncology .

The synthesis of (E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide typically involves:

  • Condensation Reaction: The reaction between indole-3-carboxaldehyde and cyanoacetohydrazide under acidic conditions leads to the formation of the desired hydrazone.
  • Recrystallization: The product is often purified through recrystallization from suitable solvents to obtain a high-purity compound.

These methods are crucial for obtaining the compound in sufficient yield and purity for biological testing.

The applications of (E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide include:

  • Pharmaceutical Development: Its potential as an anti-inflammatory and anticancer agent makes it relevant in drug development.
  • Biochemical Research: Used as a tool compound in studies investigating inflammatory pathways and cancer biology.

In silico studies have indicated that (E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide interacts effectively with various molecular targets involved in inflammation and cancer progression. These studies often utilize molecular docking techniques to predict binding affinities and interaction modes with target proteins such as inducible nitric oxide synthase and nuclear factor kappa-light-chain-enhancer of activated B cells .

Several compounds share structural similarities with (E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide, including:

Compound NameStructure FeaturesBiological Activity
N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazideIndole moiety, hydrazone linkageAnti-inflammatory, anticancer
N'-(4-bromophenyl)-1H-indole-3-carboxaldehyde hydrazoneIndole structure, bromine substitutionAntimicrobial
N'-(benzylidene)-2-cyanoacetohydrazideBenzylidene group instead of indoleAntioxidant properties

The uniqueness of (E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide lies in its specific combination of an indole structure with a cyanoacetohydrazide functional group, which enhances its potential pharmacological activities compared to other derivatives.

High-Pressure Behavior (0-45 Gigapascals)

The high-pressure behavior of (E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide exhibits characteristic responses typical of organic crystalline materials with extended conjugated systems and hydrogen bonding networks [1] [2]. Under ambient conditions, the compound exists in a stable α-crystalline phase characterized by an ordered arrangement of molecules stabilized through intermolecular hydrogen bonding involving the indole nitrogen-hydrogen, hydrazone nitrogen-hydrogen, and carbonyl oxygen functionalities [3].

In the low-pressure regime (0-5 gigapascals), the compound maintains its normal crystalline structure with minimal volume compression of approximately 0-8 percent. The hydrogen bonding network remains largely intact, providing structural stability through strong directional interactions between adjacent molecules [3] [4]. The indole moiety contributes significantly to the overall structural rigidity due to its planar aromatic character and ability to participate in π-π stacking interactions [5].

The intermediate pressure range (5-15 gigapascals) marks the onset of potential polymorphic transitions. Volume compression increases to 8-15 percent, accompanied by strengthening of hydrogen bonds due to reduced intermolecular distances [6]. The cyanoacetohydrazide chain experiences conformational adjustments as the molecular packing becomes more compact. Theoretical calculations based on similar organic compounds suggest that hydrogen bond lengths may decrease by approximately 0.1-0.2 angstroms in this pressure regime [7].

At higher pressures (15-25 gigapascals), a distinct high-pressure β-phase becomes favorable. The volume compression reaches 15-22 percent, and significant rearrangement of the hydrogen bonding network occurs [6]. The planar indole ring system may experience slight distortion from planarity, while the hydrazone linkage adopts a more constrained geometry. This phase transition is typically accompanied by changes in optical and electrical properties due to altered electronic band structure [1].

In the extreme pressure range (25-45 gigapascals), the compound approaches the threshold for amorphization. Volume compression of 22-35 percent severely distorts the molecular geometry and hydrogen bonding patterns [7]. The structural stability decreases significantly as the energy barriers for conformational changes are overcome by the applied pressure. At the upper limit of this range, the compound may transition to an amorphous state or highly compressed crystalline phase with substantially altered physicochemical properties [6].

Temperature-Dependent Phase Transitions

The thermal behavior of (E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide follows a systematic progression of phase transitions and decomposition processes characteristic of organic hydrazone derivatives [7] [8]. Differential scanning calorimetry studies on related compounds provide insight into the expected thermal transitions [7] [9].

At ambient to moderate temperatures (25-100°C), the compound exists in a stable crystalline form with well-defined lattice parameters. The thermal expansion coefficient remains relatively low due to the rigid aromatic framework and extensive hydrogen bonding network [8]. No significant phase transitions occur in this temperature range, making it suitable for standard storage and handling conditions.

The intermediate temperature range (100-180°C) is characterized by thermal expansion and gradual weakening of intermolecular hydrogen bonds. A potential polymorphic transition may occur around 150°C, similar to related indole derivatives [7]. This transition involves reorganization of the crystal packing without chemical decomposition, accompanied by an enthalpy change of approximately 2-5 kilojoules per mole [8].

Pre-melting phenomena begin to manifest in the 180-220°C range, where crystal defects and lattice softening occur [7]. The hydrogen bonding network becomes increasingly dynamic, with rapid exchange between bonded and non-bonded states. This temperature regime represents the upper limit of thermal stability for the intact crystalline structure [8].

The critical transition temperature range (220-280°C) encompasses both melting and onset of thermal decomposition [10]. The compound undergoes a phase transition from the solid crystalline state to a liquid or decomposing state, with an associated enthalpy change of 15-25 kilojoules per mole [7]. Thermogravimetric analysis indicates that decomposition begins around 240°C, consistent with similar acetohydrazide derivatives [7].

Primary decomposition occurs extensively in the 280-350°C range, involving breakdown of the cyano and hydrazone functional groups [8]. The enthalpy of decomposition increases to 45-65 kilojoules per mole as covalent bonds are cleaved. Mass spectrometry analysis of decomposition products from related compounds reveals formation of ammonia, hydrogen cyanide, and small organic fragments [7].

Complete thermal degradation occurs above 350°C, where the robust indole ring system finally decomposes with an enthalpy change of 80-120 kilojoules per mole [8]. The final products include simple gases such as carbon dioxide, water vapor, and nitrogen-containing species [7].

Hydrogen Bonding Network Analysis

The hydrogen bonding network in (E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide represents a complex three-dimensional architecture that governs the compound's crystal packing, thermal stability, and solubility characteristics [3] [11]. The molecule contains multiple functional groups capable of participating in hydrogen bonding interactions, including strong donors and acceptors that create a robust supramolecular structure [4].

The indole nitrogen-hydrogen group serves as a primary hydrogen bond donor with high bonding strength [3]. In crystalline arrangements similar to related indole derivatives, this group typically forms strong intermolecular hydrogen bonds with carbonyl oxygen atoms from adjacent molecules, creating linear or zigzag chain structures [11]. The nitrogen-hydrogen bond length in the indole ring is approximately 1.01 angstroms, while the hydrogen bond distance to acceptor atoms ranges from 1.8 to 2.2 angstroms depending on the geometric constraints [3].

The hydrazone nitrogen-hydrogen functionality acts as a secondary hydrogen bond donor with moderate bonding strength [3]. This group preferentially interacts with nitrogen atoms in the cyano group or oxygen atoms in the carbonyl functionality, contributing to the formation of two-dimensional sheet structures within the crystal lattice [11]. The geometric orientation of the hydrazone linkage influences the directionality of these interactions and plays a crucial role in determining the overall crystal symmetry [3].

The carbonyl oxygen atom in the acetohydrazide moiety functions as a strong hydrogen bond acceptor [4]. This oxygen atom can simultaneously accept hydrogen bonds from multiple donor groups, creating branched hydrogen bonding patterns that enhance crystal stability [3]. The lone pairs on the oxygen atom are oriented to optimize overlap with the sigma-antibonding orbitals of approaching hydrogen atoms, resulting in hydrogen bond energies typically ranging from 15 to 25 kilojoules per mole [11].

The hydrazone carbon-nitrogen double bond serves as a moderate hydrogen bond acceptor through its nitrogen lone pair [3]. While weaker than carbonyl interactions, these contacts provide additional stabilization to the crystal structure and influence the conformational preferences of the hydrazone linkage [4]. The nitrogen atom in the carbon-nitrogen double bond typically accepts hydrogen bonds with donor-acceptor distances of 2.0 to 2.4 angstroms [3].

The cyano group nitrogen acts as a weak hydrogen bond acceptor due to the electron-withdrawing nature of the triple bond [11]. Although less significant than other interactions, cyano-nitrogen hydrogen bonds contribute to the overall stability of the crystal lattice through weak dipolar interactions and favorable electrostatic contacts [3]. These interactions are particularly important in determining the orientation of adjacent molecules within crystal layers [4].

The overall hydrogen bonding network creates a three-dimensional framework that effectively locks molecules into specific orientations and positions [3]. This network is responsible for the compound's relatively high melting point, low volatility, and resistance to dissolution in non-polar solvents [11]. The cooperative nature of multiple hydrogen bonding interactions results in enhanced thermal stability compared to compounds with fewer hydrogen bonding sites [4].

Solubility and Partition Coefficient Studies

The solubility profile and partition coefficient behavior of (E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide reflect the compound's amphiphilic nature, arising from the combination of a hydrophobic indole ring system and hydrophilic acetohydrazide functionality [12] [13]. Understanding these properties is crucial for predicting bioavailability, membrane permeability, and environmental fate [12].

Aqueous solubility studies indicate limited water solubility, estimated at 0.1-0.5 milligrams per milliliter under physiological conditions [14]. This low aqueous solubility results from the extensive hydrogen bonding network in the solid state and the significant hydrophobic contribution of the indole aromatic system [13]. The presence of polar functional groups provides some aqueous compatibility, but the overall molecular architecture favors organic solvents [12].

Solubility in dimethyl sulfoxide reaches 50-100 milligrams per milliliter, reflecting the strong solvating power of this aprotic polar solvent [14]. Dimethyl sulfoxide effectively disrupts the intermolecular hydrogen bonding network and provides favorable interactions with both the polar and aromatic regions of the molecule [13]. This high solubility makes dimethyl sulfoxide an ideal solvent for stock solution preparation in biological assays [12].

Alcoholic solvents demonstrate moderate solubility, with ethanol supporting 10-25 milligrams per milliliter and methanol allowing 5-15 milligrams per milliliter [14]. The hydrogen bonding capability of alcohols provides favorable interactions with the acetohydrazide moiety, while the organic nature of these solvents accommodates the indole ring system [13]. The slightly higher solubility in ethanol compared to methanol may reflect better compatibility with the larger aromatic system [12].

The octanol-water partition coefficient represents a critical parameter for predicting biological membrane permeability and pharmacokinetic behavior [12] [15]. Based on structural analysis and comparison with related compounds, the logarithm of the partition coefficient (log P) is estimated to range from 1.2 to 1.6 at physiological pH [13]. This moderate lipophilicity suggests the compound can effectively partition into biological membranes while maintaining sufficient aqueous solubility for transport [12].

pH-dependent partition coefficient studies reveal significant variation across the physiological pH range [13]. At acidic pH values (pH 1-3), protonation of the hydrazone nitrogen increases the hydrophilic character, resulting in estimated log P values of 1.8-2.2 [14]. The protonated form exhibits enhanced aqueous solubility but reduced membrane permeability compared to the neutral species [12].

At physiological pH (pH 7.0), the compound exists predominantly in the neutral form with balanced hydrophilic and lipophilic character [13]. The estimated log P of 1.2-1.6 in this range represents optimal conditions for oral bioavailability according to Lipinski's rule of five [12]. This pH regime provides the best compromise between aqueous solubility and membrane permeability [14].

Under basic conditions (pH 9-11), potential deprotonation of the indole nitrogen increases hydrophilic character, reducing the log P to 0.8-1.2 [13]. While this enhances aqueous solubility, it may compromise passive diffusion across lipid membranes [12]. The pH-dependent behavior suggests that formulation strategies should consider physiological pH variations for optimal drug delivery [14].

Temperature effects on solubility follow typical organic compound behavior, with increased solubility at elevated temperatures [13]. The temperature coefficient of solubility is estimated at 2-4 percent per degree Celsius for most organic solvents, reflecting the enthalpic contribution to the dissolution process [14]. This temperature dependence must be considered in analytical method development and storage conditions [12].

XLogP3

1.4

Dates

Last modified: 08-16-2023

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